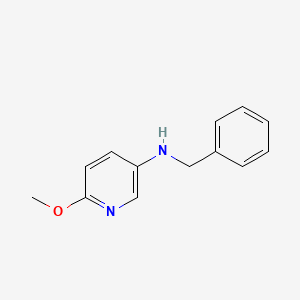

N-benzyl-6-methoxypyridin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H14N2O |

|---|---|

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

N-benzyl-6-methoxypyridin-3-amine |

InChI |

InChI=1S/C13H14N2O/c1-16-13-8-7-12(10-15-13)14-9-11-5-3-2-4-6-11/h2-8,10,14H,9H2,1H3 |

InChI-Schlüssel |

XLFLXMQISQSIHR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=C(C=C1)NCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Synthetic Route Development for N Benzyl 6 Methoxypyridin 3 Amine Derivatives

Strategies for Carbon-Nitrogen Bond Formation

The creation of the C-N bond between the benzyl (B1604629) and aminopyridine moieties is a critical step in the synthesis of the target compound. Several powerful methods have been developed to achieve this transformation.

Palladium-Catalyzed Amination Reactions (e.g., Buchwald-Hartwig Type)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org In the context of synthesizing N-benzyl-6-methoxypyridin-3-amine, this reaction would involve the coupling of 3-halo-6-methoxypyridine with benzylamine (B48309).

The reaction's success is heavily dependent on the choice of palladium catalyst, ligand, and base. acsgcipr.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for high yields and broad substrate scope. organic-chemistry.orgnih.gov

Table 1: Key Components in Buchwald-Hartwig Amination

| Component | Role | Examples |

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates key reaction steps | Xantphos, BINAP, DPEPhos |

| Base | Facilitates deprotonation of the amine | Cs₂CO₃, NaOtBu, K₃PO₄ |

| Solvent | Provides the reaction medium | Toluene, Dioxane, THF |

Reductive Amination Protocols for Benzylic Amine Scaffolds

Reductive amination is a versatile and widely used method for the synthesis of amines. organic-chemistry.orglibretexts.org This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com For the synthesis of this compound, this would entail the reaction of 6-methoxypyridin-3-amine with benzaldehyde, followed by reduction.

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. organic-chemistry.org Sodium cyanoborohydride (NaBH₃CN) is particularly useful as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. researchgate.net

Alkylation Reactions Utilizing Benzyl Halides and Aminopyridines

Direct alkylation of amines with alkyl halides is a classical method for C-N bond formation. libretexts.org The synthesis of this compound can be achieved by reacting 6-methoxypyridin-3-amine with a benzyl halide, such as benzyl bromide or benzyl chloride. dergipark.org.tr This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the aminopyridine attacks the benzylic carbon, displacing the halide.

A significant challenge with this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. masterorganicchemistry.comdergipark.org.tr To control the reaction and favor the formation of the desired secondary amine, reaction conditions such as stoichiometry, temperature, and the presence of a base to neutralize the hydrohalic acid byproduct must be carefully optimized.

Nucleophilic Aromatic Substitution (SNAr) on Pyridine (B92270) Precursors

Nucleophilic aromatic substitution (SNAr) is a viable pathway for the synthesis of this compound, particularly when the pyridine ring is activated by electron-withdrawing groups. chemistrysteps.comuomustansiriyah.edu.iq In this approach, a pyridine precursor with a good leaving group (e.g., a halogen) at the 3-position and an activating group, such as a nitro group, would react with benzylamine. libretexts.org

The SNAr mechanism involves the addition of the nucleophile (benzylamine) to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org This is followed by the elimination of the leaving group to restore the aromaticity of the pyridine ring. chemistrysteps.comuomustansiriyah.edu.iq The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate and facilitating the reaction. libretexts.org

Functionalization and Derivatization of the Pyridine Core

Once the this compound scaffold is constructed, further modifications can be made to the pyridine ring to explore structure-activity relationships and develop new derivatives.

Deprotonative Lithiation and Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the methoxy (B1213986) group and the benzylamino group can act as directed metalating groups (DMGs). Deprotonation of the pyridine ring can be achieved using strong organolithium bases such as n-butyllithium or lithium diisopropylamide (LDA).

The position of lithiation will be directed by the combined electronic and steric effects of the substituents. Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups onto the pyridine core. This strategy allows for the precise installation of substituents at specific positions, providing access to a wide range of derivatives that would be difficult to synthesize through other methods.

Dearomatization and Reductive Functionalization of Pyridine Systems

The dearomatization of pyridine systems is a powerful strategy for synthesizing saturated and partially saturated N-heterocycles, which are valuable building blocks. This approach is crucial for creating complex molecular architectures from readily available aromatic precursors.

Dearomatization can be achieved through various methods, including metal-free reductions and catalytic processes. The reduction of N-substituted pyridinium (B92312) salts is a common approach. For instance, the use of amine boranes provides a mild and selective method for the reduction of N-heteroarenes to yield N-substituted 1,4- and 1,2-dihydropyridines. This contrasts with methods that lead to full reduction to the piperidine ring.

Stereoselective dearomatization has also been a focus of significant research. Catalytic asymmetric dearomatization allows for the synthesis of chiral dihydropyridines and other complex structures with high enantioselectivity. manusaktteva.com These reactions can proceed through various mechanisms, including cascade reactions and intramolecular processes. For example, a cascade assembly using N-benzyl-4-methylpyridinium salt and cyclic 2,4-dienones has been developed, involving repetitive dearomatization and aromatization steps to create bridged frameworks. manusaktteva.com

The products of dearomatization are versatile intermediates that can undergo further functionalization. For example, the resulting dihydro- or tetrahydro-N-heterocycles can be subjected to hydrofluorination, difluorination, or transfer hydrogenation to introduce additional complexity. This sequential approach allows for the controlled synthesis of highly substituted piperidines and related structures.

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Metal-Free Reduction | Use of amine boranes for the mild and selective reduction of N-heteroarenes. | Yields N-substituted 1,4- and 1,2-dihydropyridines. | |

| Catalytic Asymmetric Dearomatization | Enantioselective synthesis of chiral dihydropyridines and related structures. | Achieves high enantiomeric excess through cascade reactions and other stereoselective processes. | manusaktteva.com |

| Reductive Functionalization | Further transformation of dearomatized products through hydrogenation, hydrofluorination, etc. | Allows for the synthesis of highly substituted piperidines. |

Synthesis of Key Precursors and Intermediates

The synthesis of the title compound and its derivatives begins with the preparation of the key precursor, 6-methoxypyridin-3-amine. A common and effective route to this intermediate involves a two-step process starting from a substituted chloronitropyridine.

The synthesis typically begins with 2-chloro-5-nitropyridine. The first step is a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methoxy group. This is achieved by treating 2-chloro-5-nitropyridine with sodium methoxide in a polar solvent such as methanol. The reaction is generally carried out at a controlled temperature to ensure selectivity and high yield. A similar methoxylation of the isomeric 2-amino-6-chloro-3-nitropyridine to 2-amino-6-methoxy-3-nitropyridine proceeds efficiently at temperatures between 15°C and 30°C. google.comchemicalbook.com

The second step is the reduction of the nitro group of the resulting 2-methoxy-5-nitropyridine to an amino group. This transformation can be accomplished using various reducing agents. A common method is metallic reduction, for instance, using stannous chloride dihydrate in an acidic medium like concentrated hydrochloric acid. google.com This method is often preferred for its efficiency and applicability on an industrial scale. The reduction of the related 2-amino-6-methoxy-3-nitropyridine is effectively carried out at temperatures between 35°C and 40°C. google.com Following the reduction, a neutralization step with a base is performed to isolate the final product, 6-methoxypyridin-3-amine.

Further diversification of the 6-methoxypyridin-3-amine scaffold can be achieved through N-acylation and N-substitution reactions. These transformations are essential for creating a library of derivatives with varied electronic and steric properties.

N-acylation involves the reaction of the primary amino group of a pyridin-3-amine with an acylating agent such as an acyl chloride or anhydride. This reaction typically proceeds under basic conditions to neutralize the acid byproduct. For example, N-(pyridin-2-yl)amides can be synthesized from 2-aminopyridine and α-bromoketones under mild, metal-free conditions promoted by I2 and tert-butyl hydroperoxide (TBHP), proceeding through a C-C bond cleavage mechanism. google.com

N-substitution, particularly N-arylation and N-alkylation, introduces a wide range of functional groups. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be used to synthesize N-aryl pyridine derivatives from aminopyridines and aryl halides. Optimized conditions often involve a palladium catalyst, a phosphine ligand such as Xantphos, and a base like sodium tert-butoxide in a suitable solvent. google.com N-benzylation can be achieved by reacting the amine with a benzyl halide, often in the presence of a base like potassium carbonate to avoid N,N-disubstitution. semanticscholar.org

Condensation reactions are a cornerstone in the synthesis of more complex pyridine-based scaffolds, such as Schiff bases and fused heterocyclic systems. These reactions typically involve the formation of a new carbon-nitrogen double bond.

A primary example is the synthesis of Schiff bases through the condensation of a primary amine, such as 6-methoxypyridin-3-amine, with an aldehyde or ketone. This reaction is often catalyzed by a small amount of acid and proceeds by refluxing the reactants in a solvent like ethanol. For instance, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine is prepared by the condensation of 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde. cymitquimica.com

Multi-component condensation reactions offer a highly efficient route to construct complex pyridine rings from simpler starting materials. Three-component condensations involving an aldehyde, an amine source like ammonia or hydroxylamine hydrochloride, and a 1,5-dicarbonyl compound can lead to highly substituted pyridines. Zeolite catalysts have been shown to be effective in the three-component condensation of ethanol, formaldehyde, and ammonia to produce pyridine and its methylated derivatives. These methods provide a convergent approach to building the pyridine core with various substituents in a single step.

| Reaction Type | Reactants | Product Type | Key Conditions | Reference |

|---|---|---|---|---|

| Schiff Base Formation | 6-Methoxypyridin-3-amine, Pyrrole-2-carbaldehyde | N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Ethanol, reflux, catalytic acetic acid | cymitquimica.com |

| Three-Component Condensation | Ethanol, Formaldehyde, Ammonia | Pyridine, Picolines, Lutidines | Zeolite catalyst (e.g., H-Beta) | |

| Fused Heterocycle Synthesis | Enaminone, Heterocyclic amines (e.g., 3-amino-1,2,4-triazole) | Azolo[1,5-a]pyrimidine derivatives | Refluxing pyridine |

Stereoselective Synthetic Approaches in Related Systems

The development of stereoselective synthetic methods is of paramount importance for accessing chiral molecules with specific biological activities. In pyridine-related systems, significant progress has been made in catalytic asymmetric dearomatization.

This approach allows for the conversion of prochiral pyridine derivatives into chiral, non-aromatic structures with high levels of stereocontrol. Cinchona-derived primary amines have been successfully employed as catalysts in these transformations. For example, they can catalyze the dearomative [4+2] cycloaddition reaction of N,4-dialkylpyridinium salts with α,β-unsaturated ketones, proceeding through a cascade iminium-enamine mechanism to afford products with moderate to excellent stereoselectivity. manusaktteva.com

Furthermore, intramolecular asymmetric reactions provide a powerful tool for constructing complex polycyclic systems. The intramolecular asymmetric allylic dearomatization of pyridines has been used to prepare 2,3-dihydroindolizines in high yields and enantioselectivities. manusaktteva.com Another innovative strategy involves an intramolecular atroposelective cycloisomerization of pyridine derivatives to create axially chiral arylquinolizones, a reaction that benefits from the synergistic action of a chiral copper-phosphoramidite catalyst and a chiral Brønsted acid. manusaktteva.com These advanced stereoselective methods open avenues for the synthesis of structurally complex and chirally pure molecules based on the pyridine scaffold.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Mass Spectrometry for Molecular Identification and Isomer Differentiation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. Various ionization and analyzer-based mass spectrometry techniques can be employed for the comprehensive analysis of N-benzyl-6-methoxypyridin-3-amine.

Gas Chromatography-Ion Trap Mass Spectrometry (GC/ITMS)

While specific experimental data for this compound is not publicly available, the principles of GC/ITMS would allow for its separation from a mixture of reactants and byproducts based on its volatility and interaction with the GC column. Following separation, the compound would be introduced into the ion trap mass spectrometer. Electron ionization would likely lead to the formation of a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would produce a characteristic mass spectrum, with fragment ions providing structural information about the benzyl (B1604629) and methoxypyridine moieties.

Liquid Chromatography-Diode Array Detection (LC/DAD)

Liquid chromatography coupled with a diode array detector (LC/DAD) would be a suitable method for the analysis of this compound, particularly for assessing its purity. The compound would be separated on a reversed-phase column, and its elution would be monitored by the DAD. This detector would provide a UV-Vis spectrum of the compound, which is characteristic of its chromophoric structure, containing both a pyridine (B92270) and a benzene (B151609) ring. This technique is valuable for quantitative analysis and for distinguishing the target compound from impurities that have different retention times and/or UV-Vis spectra.

Electrospray Ionization High Mass Accuracy Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-QTOF-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that would be ideal for generating intact protonated molecules [M+H]⁺ of this compound. The high mass accuracy of a QTOF analyzer would allow for the determination of the compound's elemental composition with a high degree of confidence. Tandem mass spectrometry (MS/MS) experiments could be performed by selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. This would provide detailed structural information, helping to confirm the connectivity of the benzyl and methoxypyridine groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of organic molecules in solution.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide a wealth of information about its structure. The spectrum would be expected to show distinct signals for the protons on the benzyl group and the methoxypyridine ring. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-) would give rise to a singlet or a doublet, depending on the coupling with the amine proton, typically in the 4.0-4.5 ppm region. The protons on the pyridine ring would appear as distinct doublets or doublets of doublets, with chemical shifts influenced by the positions of the methoxy (B1213986) and amino substituents. The methoxy group protons (-OCH₃) would be expected to produce a sharp singlet around 3.8-4.0 ppm. The amine proton (-NH-) would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Advanced NMR Techniques for Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, would be essential for the unambiguous assignment of all proton (¹H) and carbon (¹C) signals in the this compound molecule. Although this specific molecule is not chiral, these techniques are crucial for confirming the connectivity between the benzyl and methoxypyridine fragments. For instance, an NOE correlation between the benzylic protons (-CH₂-) and the protons on the pyridine or benzyl rings would definitively establish their spatial proximity, confirming the N-benzyl linkage.

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy would identify the characteristic vibrational modes of the compound's functional groups. Key absorptions would be expected for the N-H stretching of the secondary amine, the C-O stretching of the methoxy group, C-N stretching, and the various C-H and C=C/C=N vibrations of the aromatic rings. The precise wavenumbers of these bands would provide insight into the bonding environment.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy would provide information on the non-polar bonds and symmetric vibrations within the molecule. The aromatic ring breathing modes and C-S bonds (if present in derivatives) are often more prominent in Raman spectra. A combined FT-IR and FT-Raman analysis would yield a more complete vibrational profile.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would determine precise bond lengths, bond angles, and torsion angles, as well as the crystal system, space group, and unit cell parameters. This data is the gold standard for molecular structure confirmation and reveals the molecule's conformation in the crystalline state.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Derived from the X-ray diffraction data, Hirshfeld surface analysis would offer a powerful visualization and quantification of the intermolecular interactions governing the crystal packing. By mapping properties onto this unique molecular surface, researchers could identify and quantify the relative contributions of different types of contacts, such as hydrogen bonds (e.g., N-H···N), van der Waals forces, and potential π-π stacking interactions between the aromatic rings. This analysis is critical for understanding the supramolecular chemistry of the compound.

Until such studies are conducted and their findings published, a detailed article with specific data tables on the advanced characterization of this compound cannot be compiled.

Studies of Polymorphism and Crystal Engineering

Research into the polymorphic behavior and crystal engineering of this compound is not documented in the current body of scientific literature. Polymorphism, the existence of a compound in multiple crystalline forms, and crystal engineering, the design of crystalline architectures, are crucial for understanding the solid-state properties of a substance. However, no published studies have reported the isolation and characterization of different polymorphs of this compound. Similarly, there are no available reports on efforts to engineer its crystal structure to modulate its physical or chemical properties. The absence of such research means that no data tables detailing crystallographic information for different polymorphs or findings from crystal engineering studies can be provided at this time.

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature reveals a notable absence of dedicated computational and theoretical chemistry investigations focused specifically on the compound this compound. Despite the growing interest in the in-silico analysis of organic molecules for various applications, including drug design and materials science, this particular substituted pyridinamine has not been the subject of published research detailing its molecular and electronic structure through quantum chemical calculations.

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are routinely employed to elucidate key properties. DFT is instrumental in determining the most stable three-dimensional arrangement of atoms (geometry optimization) and the associated energy of the molecule. This foundational information is crucial for understanding its stability and potential reaction pathways.

Furthermore, TD-DFT is utilized to predict the electronic absorption spectra of a compound, offering insights into how the molecule interacts with light. This is particularly valuable in the development of photosensitive materials and dyes. The selection of an appropriate basis set, such as the commonly used B3LYP/6-311++G(d,p), is a critical step in these calculations, ensuring a balance between computational cost and accuracy.

Beyond structural and spectral properties, theoretical chemistry provides descriptors that quantify the reactivity of a molecule. Fukui functions and other global reactivity descriptors, for instance, help in identifying the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. This is vital for predicting the outcome of chemical reactions.

Another powerful technique, Natural Bonding Orbital (NBO) analysis, provides a detailed picture of the electron density distribution within a molecule. It helps to understand the nature of chemical bonds, lone pairs, and the delocalization of electrons, which are fundamental to a molecule's chemical behavior and properties.

While computational studies have been performed on various other substituted pyridine and benzylamine (B48309) derivatives, the specific combination of the benzyl group and the methoxypyridine core in this compound has not been explored in the published literature. The synthesis and potential applications of related compounds have been reported, but a deep dive into their theoretical and computational characteristics is not available.

The absence of such a study means that crucial data, including optimized geometric parameters, electronic energy levels, predicted UV-Vis absorption maxima, and detailed analyses of its reactive sites and bonding interactions, remain undetermined. Consequently, a thorough, scientifically accurate article adhering to the requested detailed outline on the computational and theoretical chemistry of this compound cannot be generated at this time. Further experimental and computational research is required to fill this knowledge gap.

Computational and Theoretical Chemistry Investigations

Analysis of Reactivity and Bonding Descriptors

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It provides a guide for understanding molecular reactivity, particularly towards charged species, and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the optimized molecular structure. uni-muenchen.de These potential values are then typically represented by a color spectrum, where red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue signifies the most positive potential (electron-poor, attractive to nucleophiles). researchgate.net Green and yellow represent areas with near-zero or intermediate potential.

For N-benzyl-6-methoxypyridin-3-amine, the MEP map reveals distinct regions of varying electrostatic potential. The most negative potential (red) is concentrated around the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group. These sites represent the primary centers for electrophilic attack and are the most likely to act as proton acceptors. The secondary amine nitrogen also shows a region of negative potential, though likely less intense than the pyridine nitrogen due to its connection to the benzyl (B1604629) group.

Conversely, the most positive potential (blue) is located on the hydrogen atom of the secondary amine group (N-H). This highlights its role as a primary hydrogen bond donor. The hydrogen atoms on the aromatic rings exhibit a lesser degree of positive potential. These insights are crucial for predicting the molecule's interaction with biological receptors and other molecules.

Table 1: Illustrative Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound

| Atomic Site | Predicted MEP Value (kcal/mol) | Implication |

| Pyridine Nitrogen (N) | -45.8 | Strong Nucleophilic / H-bond Acceptor Site |

| Methoxy Oxygen (O) | -38.2 | Nucleophilic / H-bond Acceptor Site |

| Amine Nitrogen (N) | -25.5 | Moderate Nucleophilic / H-bond Acceptor Site |

| Amine Hydrogen (H) | +55.3 | Strong Electrophilic / H-bond Donor Site |

| Benzyl Ring (centroid) | -15.0 | π-rich region, weak nucleophilic character |

| Pyridine Ring (centroid) | -18.5 | π-rich region, weak nucleophilic character |

Prediction and Interpretation of Spectroscopic Data

Theoretical NMR Chemical Shift Prediction and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT) employing the Gauge-Independent Atomic Orbital (GIAO) approach, have become powerful tools for predicting NMR chemical shifts (δ). researchgate.netrsc.org These theoretical calculations provide a set of absolute shieldings which are then converted to chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net

The process involves first optimizing the molecule's geometry at a specific level of theory (e.g., B3LYP/6-311++G(d,p)) and then performing the GIAO calculation on the optimized structure. researchgate.netmodgraph.co.uk Comparing the predicted ¹H and ¹³C NMR spectra with experimental data serves as a rigorous method for structural verification. rsc.orgnih.gov Discrepancies between calculated and observed shifts can often be resolved by considering alternative conformations or tautomers in solution. rsc.org

For this compound, theoretical predictions would be expected to align well with experimental findings. The ¹H NMR spectrum would feature distinct signals for the amine proton, the methoxy group protons, the benzylic methylene (B1212753) protons, and the protons on both the pyridine and benzyl aromatic rings. Similarly, the ¹³C NMR spectrum would show characteristic shifts for the aromatic carbons, the methoxy carbon, and the benzylic carbon. A strong correlation between the predicted and measured values would confirm the assigned structure.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| -OCH₃ | 3.85 | 3.88 | 53.4 | 53.6 |

| -CH₂- | 4.30 | 4.34 | 48.1 | 48.3 |

| -NH- | 5.60 | 5.65 | - | - |

| Pyridine C2-H | 7.95 | 7.98 | 145.2 | 145.5 |

| Pyridine C4-H | 7.10 | 7.12 | 125.8 | 126.1 |

| Pyridine C5-H | 7.45 | 7.49 | 138.9 | 139.2 |

| Benzyl (ortho) | 7.38 | 7.40 | 127.5 | 127.7 |

| Benzyl (meta) | 7.30 | 7.32 | 128.9 | 129.1 |

| Benzyl (para) | 7.25 | 7.28 | 127.2 | 127.4 |

Computational Vibrational and UV-Vis Spectroscopic Studies

Computational chemistry provides robust methods for simulating vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. researchgate.net Using DFT calculations, the fundamental vibrational frequencies and their corresponding intensities can be predicted for a molecule's optimized geometry. researchgate.net These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. A detailed assignment of vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. researchgate.net

For this compound, key vibrational modes would include the N-H stretching of the amine, C-H stretching of the aromatic rings and methyl group, C-N and C-O stretching, and various aromatic ring vibrations.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. These calculations can help identify the nature of the electronic transitions (e.g., π→π* or n→π*) and predict the maximum absorption wavelength (λmax).

Table 3: Comparison of Key Calculated and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value | Assignment |

| FT-IR (cm⁻¹) | |||

| N-H Stretch | 3410 | 3405 | Amine N-H vibration |

| Ar C-H Stretch | 3065 | 3060 | Aromatic C-H vibrations |

| CH₃ Stretch | 2950 | 2945 | Methoxy group C-H stretch |

| C=N/C=C Stretch | 1610 | 1605 | Pyridine ring skeletal vibrations |

| C-O-C Stretch | 1255 | 1250 | Asymmetric stretch of methoxy ether |

| UV-Vis | |||

| λmax (nm) | 275 | 278 | π→π* transition of aromatic systems |

Intermolecular Interactions and Self-Assembly Modeling

Hydrogen Bonding Characteristics and Networks

Hydrogen bonds are highly specific, directional interactions that play a critical role in determining molecular conformation and crystal packing. Computational modeling can accurately predict the geometry and strength of both intramolecular and intermolecular hydrogen bonds. nih.gov

In this compound, the secondary amine group (-NH-) is the primary hydrogen bond donor. The potential hydrogen bond acceptor sites are the pyridine ring nitrogen, the methoxy group oxygen, and the nitrogen of the amine group on a neighboring molecule. Theoretical calculations can determine key parameters such as the distance between the donor (D) and acceptor (A) atoms (D···A), the H···A distance, and the D-H···A angle. These parameters help to characterize the strength and nature of the hydrogen bonding network that stabilizes the crystal lattice. For instance, strong hydrogen bonds are typically characterized by shorter D···A distances and angles closer to 180°.

Table 4: Predicted Hydrogen Bond Geometries in the Solid State of this compound

| Donor (D) — H ··· Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D—H···A Angle (°) | Interaction Type |

| N-H ··· N (Pyridine) | 2.95 | 1.98 | 170 | Intermolecular |

| N-H ··· O (Methoxy) | 3.10 | 2.25 | 155 | Intermolecular |

| C-H (Benzyl) ··· N (Pyridine) | 3.40 | 2.50 | 148 | Weak Intermolecular C-H···N |

Pi-Stacking Interactions and their Energetics

Pi-stacking (π-π) interactions are non-covalent forces that occur between aromatic rings. These interactions are fundamental to the structure of DNA, proteins, and are crucial in ligand-receptor binding. nih.govnih.gov Computational studies, particularly using dispersion-corrected DFT, can accurately model the geometry and energetics of these interactions. nih.gov

Table 5: Calculated Energetics for π-Stacking Configurations of this compound

| Stacking Configuration | Inter-planar Distance (Å) | Displacement (Å) | Interaction Energy (kcal/mol) |

| Pyridine···Pyridine (Parallel-displaced) | 3.5 | 1.6 | -3.8 |

| Benzyl···Benzyl (Parallel-displaced) | 3.6 | 1.8 | -2.9 |

| Pyridine···Benzyl (Parallel-displaced) | 3.55 | 1.7 | -3.5 |

| Pyridine···Benzyl (T-shaped) | 4.8 | N/A | -2.6 |

Dimerization and Aggregate Formation Studies

Currently, there is a notable absence of publicly available scientific literature detailing the dimerization and aggregate formation of this compound from a computational or theoretical standpoint. While theoretical studies on the aggregation of other pyridinamine derivatives may exist, specific computational models and research findings concerning the intermolecular interactions, stability of dimers, or larger aggregates of this compound have not been reported. Such studies would be valuable for understanding its solid-state behavior and solution-phase properties.

Computational Reaction Mechanism Elucidation

A thorough review of existing scientific databases and literature indicates a lack of specific computational studies on the reaction mechanisms involving this compound. Consequently, detailed theoretical data on transition state characterization, activation energies, and the origins of selectivity are not available for this particular compound.

Transition State Characterization and Activation Energy Calculations

No published research has been found that focuses on the computational characterization of transition states or the calculation of activation energies for reactions involving this compound. Theoretical investigations are essential for understanding reaction kinetics and pathways at a molecular level. The absence of such data precludes a detailed discussion of the energetic barriers and the geometry of transition state structures for this compound.

Regioselectivity and Chemoselectivity Rationalization from a Theoretical Perspective

There are no available theoretical studies that rationalize the regioselectivity or chemoselectivity of this compound in chemical reactions. Computational chemistry provides powerful tools, such as the analysis of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui functions, to predict and explain the selectivity observed in chemical transformations. However, such analyses have not been reported for this compound, leaving a gap in the theoretical understanding of its reactive behavior.

Advanced Research Applications and Functional Development

Design and Synthesis of Complex Organic Scaffolds

The intrinsic reactivity and structural features of N-benzyl-6-methoxypyridin-3-amine make it a valuable building block for the construction of elaborate organic frameworks, particularly those containing multiple heterocyclic units.

Building Blocks for Polycyclic and Fused Heterocyclic Systems

The aminopyridine core of this compound is a well-established precursor for constructing fused and polycyclic heterocyclic systems. The amine group provides a nucleophilic center for cyclization reactions, while the pyridine (B92270) ring can participate in various transformations to build additional rings.

Research has demonstrated that the parent amine, 6-methoxypyridin-3-amine, is a key intermediate in the synthesis of complex molecules. For instance, it is used to create N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives through Buchwald-Hartwig amination, forming a flexible linkage between quinolinyl and pyridinyl segments. mdpi.com This methodology highlights how the amine can be coupled with other halogenated heterocycles to generate larger, polycyclic scaffolds. mdpi.com

Furthermore, general strategies for synthesizing polycyclic systems often rely on the condensation of amino-heterocycles with other bifunctional molecules. researchgate.net The amine group can react with diketones, for example, to form new heterocyclic rings fused to the original pyridine core. The presence of the methoxy (B1213986) group influences the electronic properties of the pyridine ring, affecting the regioselectivity of these cyclization reactions. The benzyl (B1604629) group on the nitrogen atom can also direct the stereochemistry of reactions or be removed at a later synthetic stage. Methodologies for creating fused 7-deazapurine heterocycles, for example, often involve the cyclization of substituted pyrimidines derived from aminopyridine precursors. nih.gov

| Precursor Moiety | Reaction Type | Resulting System | Reference |

| 6-Methoxypyridin-3-amine | Buchwald-Hartwig Amination | N-(6-methoxypyridin-3-yl)quinoline-2-amine | mdpi.com |

| Aminotriazolopyrimidines | Acid-catalyzed Condensation | Polycyclic triazolopyrimidines | researchgate.net |

| (Het)aryl-pyrimidines | Azidation & Thermal Cyclization | Fused 7-deazapurines | nih.gov |

Precursors for Quinone Methide Derivatives

While direct synthesis of quinone methides from this compound is not extensively documented, the oxidation of analogous aniline (B41778) derivatives provides a strong basis for its potential in this area. The electrochemical oxidation of certain aniline and secondary amine derivatives is known to produce reactive intermediates like quinoneimines. mdpi.com These species are structurally analogous to quinone methides.

The oxidation of the this compound could theoretically lead to the formation of an aza-quinone methide intermediate. This transformation would involve a two-electron oxidation process, potentially facilitated by chemical or electrochemical means. Such intermediates are highly electrophilic and could be trapped in situ by various nucleophiles to generate highly functionalized pyridine derivatives. The reactivity would be centered on the exocyclic double bond, making these transient species valuable for constructing complex molecular architectures.

Synthetic Reagents in Broader Organic Transformations

Beyond its role as a scaffold, this compound can act as a key reagent in various organic transformations due to its distinct functional groups: the secondary amine and the methoxypyridine ring.

The secondary amine is nucleophilic and can undergo a range of reactions, including:

N-Alkylation and N-Arylation: To introduce further substituents.

N-Acylation: To form amides, which can alter the electronic properties and steric environment of the molecule.

N-Alkynylation: Reaction with activated alkynes can yield ynamides, which are versatile intermediates in their own right. nih.gov

The methoxy group on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly if the ring is activated by electron-withdrawing groups or through coordination to a metal center. This allows for the introduction of other functional groups, such as hydroxyls or different alkoxy groups, at the 6-position. Studies on related methoxypyridines show that they can react with various amines under specific conditions to yield aminated products, demonstrating the lability of the C-O bond. researchgate.net

Materials Science Applications

The electronic and structural characteristics of this compound make it an attractive candidate for the development of advanced functional materials.

Development of Non-Linear Optical (NLO) Materials

Organic materials with significant second-order non-linear optical (NLO) activity are of great interest for applications in telecommunications and optical computing. The key molecular requirement for NLO activity is a non-centrosymmetric structure possessing a large molecular hyperpolarizability (β). This is typically achieved in molecules that have strong electron-donating and electron-accepting groups connected by a π-conjugated system (a "push-pull" system).

This compound possesses the fundamental features of an NLO chromophore:

Electron-Donating Groups: The methoxy group (-OCH3) at the 6-position and the benzylamino group (-NHBn) at the 3-position both act as strong electron donors.

Electron-Accepting System: The pyridine ring itself is electron-deficient, and its nitrogen atom acts as an acceptor.

This intramolecular charge-transfer character can lead to a large ground-state dipole moment and significant NLO response. For the bulk material to exhibit NLO properties, the molecules must crystallize in a non-centrosymmetric space group, allowing the molecular hyperpolarizabilities to align constructively. While the specific NLO properties of this compound have not been reported, related aminopyridine and aniline derivatives are foundational components in the design of NLO materials.

Ligands for Coordination Chemistry in Material Design

The nitrogen atoms within this compound make it an excellent candidate for use as a ligand in coordination chemistry. It can potentially act as a bidentate ligand, coordinating to a metal center through both the pyridine ring nitrogen and the secondary amine nitrogen to form a stable chelate ring. Alternatively, it can function as a monodentate ligand through either nitrogen atom.

The utility of its parent amine, 6-methoxypyridin-3-amine, has been explicitly demonstrated. Schiff bases derived from the condensation of 6-methoxypyridin-3-amine with aldehydes readily form stable complexes with transition metals like Cobalt(II) and Copper(II). nih.govsemanticscholar.org In these complexes, the ligand coordinates through the imine nitrogen and the pyridine nitrogen, showcasing the inherent coordinating ability of the 6-methoxypyridin-3-amino framework. nih.govsemanticscholar.org

Furthermore, the N-benzyl motif is a common feature in highly effective polydentate ligands. For example, the chiral ligand Bn-CDPy3, which incorporates N-benzylation, forms well-defined, stable octahedral complexes with Co(III), Fe(II), and Zn(II). nih.gov The presence of the benzyl group can influence the steric and electronic environment of the resulting metal complex, controlling its geometry and reactivity. nih.gov This suggests that this compound could be a valuable ligand for creating metal complexes with tailored catalytic or material properties.

| Metal Ion | Ligand Type | Coordination Mode | Reference |

| Co(II), Cu(II) | Schiff Base of 6-methoxypyridin-3-amine | Bidentate (Npyridine, Nimine) | nih.govsemanticscholar.org |

| Co(III), Fe(II), Zn(II) | N-benzylated tripyridyldiamine | Pentadentate | nih.gov |

Computational Approaches in Molecular Design

Computational chemistry provides powerful tools to investigate molecules at the atomic level, offering insights that can guide experimental research and accelerate the development of new materials. taylorfrancis.com For a molecule like this compound, these methods are invaluable in predicting its behavior and properties before synthesis, saving time and resources. taylorfrancis.comelectrochemsci.org

The three-dimensional arrangement of atoms in a molecule, its architecture, dictates its physical and chemical properties. acs.org Theoretical methods, particularly quantum mechanical calculations, are employed to determine the most stable molecular geometry and to understand the underlying electronic structure. s3waas.gov.in

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. youtube.comrflow.ai By applying DFT, researchers can optimize the geometry of this compound to find its lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric profile.

Key parameters derived from DFT calculations that help in assessing the molecular architecture include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity and electronic properties. tjnpr.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and its potential for charge transfer interactions. niscair.res.in A smaller gap generally suggests a more reactive molecule.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps in identifying electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions and reaction pathways. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions and charge delocalization within the molecule, providing insights into the stability of different conformations. tandfonline.com

The theoretical assessment of molecular architecture is not merely a static picture. Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time, providing a more realistic model of its conformational flexibility and interactions in different environments. taylorfrancis.com

Table 1: Illustrative Theoretical Parameters for a Pyridine Derivative

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative for a generic pyridine derivative and are not specific experimental or calculated values for this compound.

Understanding the relationship between a molecule's structure and its macroscopic properties is fundamental to designing advanced materials with specific functions. mdpi.comacs.org For this compound, computational methods can predict a range of properties relevant to materials science.

By systematically modifying the structure of this compound in silico, for example, by changing substituent groups, researchers can observe the resulting changes in its electronic and optical properties. This allows for the rational design of new molecules with desired characteristics.

Key properties that can be predicted through computational modeling include:

Electronic Properties: As discussed, the HOMO-LUMO gap is a primary determinant of electronic behavior. By tuning this gap, it may be possible to design derivatives of this compound for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). acs.org

Optical Properties: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra of the molecule. tandfonline.com This information is vital for designing materials with specific light-absorbing or emitting properties, for instance, in the development of dyes or sensors.

Non-Linear Optical (NLO) Properties: Computational methods can calculate the hyperpolarizability of a molecule, which is a measure of its NLO response. tandfonline.com Molecules with significant NLO properties are of interest for applications in telecommunications and optical computing. Pyridine derivatives have been noted for their potential as NLO materials. niscair.res.in

The process of establishing structure-property relationships is iterative. Computational predictions guide the synthesis of the most promising candidate molecules, which are then experimentally characterized. These experimental results, in turn, provide feedback for refining the computational models, leading to a synergistic cycle of discovery and optimization. taylorfrancis.com

Table 2: Predicted Property Changes with Structural Modification

| Structural Modification | Predicted Effect on HOMO-LUMO Gap | Potential Application |

| Addition of Electron-Donating Group | Decrease | Enhanced charge transfer, potential for OPVs |

| Addition of Electron-Withdrawing Group | Increase | Improved stability, potential for dielectric materials |

| Extension of π-Conjugated System | Decrease | Red-shifted absorption, potential for NIR dyes |

Note: This table presents general trends observed in computational studies of organic molecules and serves as an illustrative guide for the potential design of materials based on the this compound scaffold.

Future Research Trajectories and Emerging Methodologies

Innovations in Synthetic Strategies and Green Chemistry Protocols

The development of efficient, sustainable, and versatile synthetic methods is crucial for exploring the potential of N-benzyl-6-methoxypyridin-3-amine and its analogues. Future research will likely focus on novel catalytic and multicomponent reactions that adhere to the principles of green chemistry.

Modern synthetic approaches are moving away from classical condensation reactions, which can be limited in scope, towards more sophisticated methods. researchgate.net One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination has been successfully applied to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using palladium catalysts, demonstrating a viable strategy for forming the C-N bond between the pyridine (B92270) ring and an amine. diva-portal.org Similar palladium-catalyzed cross-coupling reactions have been explored for N-aryl-2-aminopyridines, which could be adapted for the synthesis of the target molecule's core structure. hkbu.edu.hk Additionally, methods for the direct amination of methoxypyridines are being developed, offering a more concise route to aminomethoxypyridine intermediates. nih.gov

Green chemistry principles are increasingly being integrated into synthetic design. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and increase yields, as demonstrated in the one-pot, four-component synthesis of novel pyridine derivatives. chemrxiv.org Other green approaches focus on creating solvent- and halide-free reactions, such as the C-H functionalization of pyridine N-oxides to produce substituted ureas, which is an atom-economical process. acs.org The development of one-pot reactions that maximize pot, atom, and step economy (PASE) is another key area. For example, the synthesis of O-substituted 5-alkoxy-5H-chromeno[2,3-b]pyridines utilizes the solvent as a reactant, exemplifying a high degree of component economy. rsc.org

Future strategies for synthesizing this compound and its derivatives will likely leverage these innovations to improve efficiency, reduce waste, and allow for greater molecular diversity.

Table 1: Comparison of Conventional and Innovative Synthetic Methods for Pyridine Derivatives

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | A multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen donor. | Well-established, provides access to highly substituted pyridines. | Often requires harsh oxidation conditions for aromatization, generating waste. researchgate.net |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide/triflate with an amine. | Good functional group tolerance, reliable for C-N bond formation. diva-portal.org | Requires a pre-functionalized pyridine ring (e.g., a halide). |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, often higher yields, energy efficient. chemrxiv.org | Requires specialized equipment, scalability can be a concern. |

| One-Pot, Multi-Component Reactions | Combining three or more reactants in a single operation to form a complex product. | High step and atom economy, reduces purification steps. chemrxiv.orgrsc.org | Optimization can be complex, requires compatible reaction conditions. |

| C-H Functionalization | Direct formation of C-C or C-heteroatom bonds by replacing a C-H bond. | Atom-economical, avoids pre-functionalization of starting materials. acs.org | Can suffer from regioselectivity issues, may require directing groups. |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing retrosynthetic analysis and chemical synthesis planning. arxiv.orgnih.gov For complex molecules like substituted pyridines, these computational tools can predict viable synthetic routes, saving significant time and resources in the laboratory.

Retrosynthesis prediction models, particularly those based on deep learning architectures like transformers, can analyze a target molecule and suggest disconnections to identify potential starting materials. mdpi.comchemrxiv.org While these models have shown great promise, their performance on heterocyclic compounds has historically been a challenge due to lower data availability for heterocycle formation reactions in common datasets. chemrxiv.orgchemrxiv.org To address this, transfer learning techniques are being employed. A model is first pre-trained on a large, general reaction dataset and then fine-tuned on a smaller, more specific dataset of heterocyclic reactions. This approach has been shown to significantly improve the accuracy of retrosynthetic predictions for heterocycles. mdpi.comchemrxiv.org

Propose Novel Routes: Identify non-intuitive disconnections leading to more efficient or convergent syntheses.

Optimize Reaction Conditions: Predict optimal solvents, catalysts, and temperatures for a given transformation.

The integration of AI is not limited to retrosynthesis. ML models are also being developed to predict the outcomes of reactions, which can help chemists prioritize experiments. arxiv.org As these technologies mature, they will become indispensable tools for designing the synthesis of novel derivatives based on the this compound scaffold.

Table 2: AI/ML Approaches in Chemical Synthesis

| AI/ML Technique | Application in Synthesis Design | Relevance to this compound |

|---|---|---|

| Template-Based Retrosynthesis | Uses a database of known reaction rules (templates) to propose synthetic steps. | Can quickly identify established routes for pyridine synthesis. |

| Template-Free Retrosynthesis | Employs deep learning models (e.g., Seq2Seq, Transformers) to predict reactants without predefined rules. | Capable of discovering novel and unconventional synthetic pathways. arxiv.orgillinois.edu |

| Transfer Learning | Pre-trains a model on a large dataset, then fine-tunes it on a smaller, specialized dataset (e.g., heterocycle reactions). | Significantly improves prediction accuracy for heterocyclic targets. mdpi.comchemrxiv.orgchemrxiv.org |

| Reaction Outcome Prediction | Predicts the major product and yield of a chemical reaction given the reactants and conditions. | Helps in prioritizing experimental efforts and avoiding failed reactions. |

| Multi-objective Route Optimization | Scores and ranks synthetic routes based on multiple criteria like cost, step count, and safety. | Enables the selection of the most practical and efficient synthesis plan. acs.org |

Advanced in Silico Screening for Novel Molecular Architectures

In silico screening, which involves computational methods to identify and optimize new drug candidates, is a powerful tool for exploring the chemical space around a core scaffold like this compound. researchgate.nettbzmed.ac.ir These methods can rapidly evaluate large virtual libraries of compounds for their potential biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and toxicity, thereby prioritizing the synthesis of the most promising candidates. tbzmed.ac.irnih.gov

Ligand-based and structure-based virtual screening are two primary approaches. Ligand-based methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, use the information from a set of known active molecules to identify new ones with similar properties. tandfonline.com Structure-based methods, most notably molecular docking, simulate the interaction between a potential drug molecule and the three-dimensional structure of a biological target, such as an enzyme or receptor. mdpi.comnih.gov

For derivatives of this compound, in silico screening could be applied to:

Identify Potential Biological Targets: By docking the molecule against a panel of known protein structures, researchers can generate hypotheses about its mechanism of action.

Optimize Binding Affinity: Iteratively modify the structure of the parent compound and use docking to predict changes in binding energy, guiding the design of more potent analogues. nih.gov

Expand Chemical Diversity: Collaborative virtual screening efforts, where a hit compound is screened against multiple proprietary libraries, can rapidly expand the structure-activity relationship (SAR) data for a given chemotype. nih.gov

Predict Drug-Likeness: Early assessment of properties using tools like Lipinski's Rule of Five helps to ensure that synthesized compounds have a higher probability of becoming viable drug candidates. tbzmed.ac.ir

Recent studies have successfully used these techniques to identify novel pyridine and pyrimidine (B1678525) derivatives as potential inhibitors of targets like cholinesterases and cyclin-dependent kinases (CDKs). tbzmed.ac.irnih.gov This highlights the potential of in silico methods to accelerate the discovery of new applications for molecules based on the this compound framework.

Development of Catalytic Systems Utilizing Pyridine-Based Ligands

The pyridine ring is not just a core component of bioactive molecules; it is also a highly effective ligand in transition metal catalysis. hkbu.edu.hkacs.org The nitrogen atom's lone pair allows it to coordinate with a wide variety of metals, and the electronic properties of the pyridine ring can be tuned by substituents, influencing the activity and selectivity of the resulting catalyst. nih.govmdpi.com Research into this compound could therefore extend to its use as a ligand in novel catalytic systems.

Pyridine-containing ligands are integral to many important catalytic reactions:

Cross-Coupling Reactions: Palladium complexes with pyridine ligands are used as catalysts in Suzuki-Miyaura and Heck reactions. acs.org The development of novel nucleophilic pyridine sulfinates has provided a solution to the challenges often encountered with pyridine-2-boronates in Suzuki couplings. rsc.orgrsc.org

Asymmetric Catalysis: Chiral pyridine-containing ligands, such as pyridine-oxazolines (PyOX) and bipyridines, are highly effective in a wide range of enantioselective transformations, including palladium-catalyzed allylic alkylations and nickel-catalyzed reductive couplings. diva-portal.orgacs.orgrsc.org The modular nature of these ligands allows for systematic tuning to achieve high stereoselectivity. diva-portal.org

Iron and Ruthenium Catalysis: Iron and ruthenium complexes featuring pyridine-based ligands have emerged as powerful catalysts for a variety of reactions, including cycloadditions, hydrogenations, and C-H functionalization. rsc.orgnih.govnih.govacs.org The pyridine moiety can participate in metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in the catalytic cycle.

The structure of this compound, with its multiple potential coordination sites (the pyridine nitrogen and the exocyclic amine), makes it an interesting candidate for a bidentate or pincer-type ligand. Future research could explore the synthesis of metal complexes involving this compound and evaluate their catalytic activity in various organic transformations.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine |

| N-aryl-2-aminopyridine |

| 5-alkoxy-5H-chromeno[2,3-b]pyridine |

| Pyridine |

| Pyrimidine |

| Pyridine-oxazoline (PyOX) |

| Bipyridine |

| Palladium |

| Ruthenium |

| Iron |

| Pyridine-2-sulfinate |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-benzyl-6-methoxypyridin-3-amine and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions between 6-methoxypyridin-3-amine and benzyl halides or aldehydes. For example, Schiff base derivatives like N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine are synthesized by reacting 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde in ethanol under acidic conditions (e.g., acetic acid), yielding ligands suitable for metal coordination . Alkylation reactions using benzyl halides in the presence of a base (e.g., NaH) are also effective for introducing the benzyl moiety .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Used to confirm substitution patterns and hydrogen/carbon environments. For example, aromatic protons in the pyridine ring appear as distinct doublets (δ 6.7–8.1 ppm), while methoxy groups resonate near δ 3.8 ppm .

- FTIR : Identifies functional groups, such as C=N stretches (1596–1604 cm⁻¹) in Schiff bases or N-H stretches (3198 cm⁻¹) in amine derivatives .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <0.005 Da error) .

Q. What biological assays are used to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Schiff base ligands and their metal complexes often show enhanced activity due to improved membrane permeability .

- Minimum Inhibitory Concentration (MIC) : Determined via serial dilution to quantify potency (e.g., MIC values ≤50 µg/mL indicate strong activity) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

- Methodological Answer :

- Catalysis : Acidic catalysts (e.g., acetic acid) enhance Schiff base formation by stabilizing intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines, while ethanol reduces side reactions .

- Temperature Control : Reactions at 60–80°C balance kinetic efficiency with thermal stability of sensitive intermediates.

- Example : A 91% yield was achieved for a Schiff base derivative using ethanol and acetic acid at room temperature .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HSQC confirms methoxy group attachment via 13C-1H correlations .

- Computational Validation : DFT calculations predict NMR chemical shifts, which are compared to experimental data to verify assignments (e.g., deviations <0.3 ppm confirm accuracy) .

Q. How do in silico studies enhance understanding of this compound bioactivity?

- Methodological Answer :

- Molecular Docking : Simulates ligand-protein interactions (e.g., binding to E. coli DNA gyrase) using software like AutoDock Vina. Hydrogen bonds and hydrophobic interactions are quantified to prioritize compounds .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP <5 ensures oral bioavailability) and toxicity risks (e.g., Ames test for mutagenicity) .

Q. What challenges arise in synthesizing metal complexes with this compound ligands?

- Methodological Answer :

- Coordination Geometry : Transition metals (e.g., Co(II), Cu(II)) favor octahedral or square-planar geometries, requiring stoichiometric control to avoid polynuclear species .

- Stability : Chelating ligands may require inert atmospheres (e.g., N2) to prevent oxidation.

- Example : Co(II) complexes of Schiff base ligands exhibit paramagnetism, necessitating Evans method measurements for magnetic susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.